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Executive Summary

BMS-820132 is an investigational, orally active, partial activator of glucokinase (GK), an
enzyme pivotal to glucose homeostasis. Developed by Bristol Myers Squibb, this compound
was designed to address the therapeutic potential of glucokinase activation for type 2 diabetes
while mitigating the risk of hypoglycemia observed with full GK activators.[1][2] Preclinical
studies have demonstrated its ability to modulate glucokinase activity and impact glucose
metabolism. Phase 1 clinical trials have been completed, though detailed results are not
publicly available. This document provides a comprehensive technical guide to the core
preclinical data and mechanism of action of BMS-820132.

Introduction to Glucokinase Activation

Glucokinase, found predominantly in the liver and pancreatic B-cells, acts as a glucose sensor,
regulating insulin secretion and hepatic glucose metabolism.[1] Its activation is a key step in
the glycolytic pathway, converting glucose to glucose-6-phosphate. Small molecule activators
of glucokinase have been pursued as a therapeutic strategy for type 2 diabetes due to their
potential to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake.
[1][2] However, early generation, "full" glucokinase activators were associated with a significant
risk of hypoglycemia.[1][2] BMS-820132 was developed as a "partial" activator to achieve a
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more controlled and physiological modulation of glucokinase activity, thereby aiming for a better
safety profile.[1][2]

Mechanism of Action

BMS-820132 allosterically binds to glucokinase, inducing a conformational change that
increases the enzyme's affinity for glucose. This leads to a leftward shift in the glucose
concentration-response curve for glucokinase activity, meaning the enzyme is more active at
lower glucose concentrations than it would be otherwise. As a partial activator, BMS-820132 is
designed to elicit a submaximal activation of glucokinase compared to full activators, which is
intended to reduce the likelihood of excessive insulin secretion and subsequent hypoglycemia,
particularly in low-glucose conditions.

Signaling Pathway of Glucokinase Activation in
Pancreatic -Cells

Click to download full resolution via product page

Caption: Glucokinase activation pathway in pancreatic 3-cells.

Preclinical Pharmacology
In Vitro Data

BMS-820132 has been characterized as a potent partial activator of glucokinase.
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Parameter Value Description

Concentration for 50% of
AC50 29 nM maximal activation of

glucokinase.[3]

Effective concentration in rats
EC50 (12 mM Glucose) 39 nM ) )

with hyperglycemia.[4][5]

Effective concentration in rats
EC50 (5 mM Glucose) 73 nM with normal blood glucose.[4]

[5]

In Vivo Data

Studies in animal models have demonstrated the glucose-lowering effects of BMS-820132.

Animal Model

Dosing

Key Findings

High-fat diet-induced obese
(DIO) mice

3 umol/kg and 30 pumol/kg

(single oral dose)

Decreased glucose levels in
an oral glucose tolerance test
(OGTT).[3]

Normal Sprague-Dawley (SD)
rats

10-200 mg/kg (once daily for 1

month)

Resulted in body weight

reduction.[3]

Zucker diabetic fatty (ZDF) rats

10-200 mg/kg (once daily for 1

month)

Did not induce body weight
reduction, suggesting toxicity
in normal rats was secondary

to exaggerated pharmacology.

[3]

Beagle dogs

10, 60, and 120 mg/kg (once
daily for 1 month)

Insignificant effects on food

consumption.[3]

Experimental Protocols
In Vitro Glucokinase Activation Assay (Representative

Protocol)
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A representative protocol for determining the in vitro activation of glucokinase by a compound
like BMS-820132 would involve the following steps. The specific details for the BMS-820132
assays are proprietary to Bristol Myers Squibb.

BMS-820132
(Varying Concentrations)

Recombinant Human

Coupling Enzyme

Glucose and ATP (.g., GBPDH)

l

Incubation at 37°C

o
Glucokinase AR

Spectrophotometric
Measurement of
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(e.g., at 340 nm)

Data Analysis
(Dose-Response Curve)

AC50 Determination
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Caption: Workflow for an in vitro glucokinase activation assay.

+ Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer,
recombinant human glucokinase, the coupling enzyme glucose-6-phosphate dehydrogenase
(G6PDH), ATP, and NADP*.
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o Compound Addition: BMS-820132 is added to the reaction mixture at various concentrations.
e Initiation of Reaction: The reaction is initiated by the addition of glucose.

o Measurement: The activity of glucokinase is indirectly measured by monitoring the rate of
NADPH production, which is catalyzed by G6PDH as it converts the glucose-6-phosphate
product of the glucokinase reaction. The increase in absorbance at 340 nm due to NADPH
formation is measured over time using a spectrophotometer.

» Data Analysis: The rate of reaction at each concentration of BMS-820132 is determined. The
data is then plotted as the percentage of activation against the log of the compound
concentration to generate a dose-response curve, from which the AC50 value is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)
(Representative Protocol)

The following is a general protocol for an OGTT in rodents.
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Caption: Protocol for an oral glucose tolerance test (OGTT).

« Animal Acclimation and Fasting: Rodents are acclimated to the experimental conditions and
then fasted overnight (typically 16-18 hours) with free access to water.

+ Baseline Blood Sample: A baseline blood sample is collected (t=0 minutes) to measure
fasting blood glucose levels.
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e Compound Administration: BMS-820132 or a vehicle control is administered orally at the
desired doses.

e Glucose Challenge: After a specified time following compound administration (e.g., 30-60
minutes), an oral glucose challenge (e.g., 2 g/kg body weight) is given.

o Serial Blood Sampling: Blood samples are collected at various time points after the glucose
challenge (e.g., 15, 30, 60, and 120 minutes).

e Blood Glucose Measurement: Blood glucose concentrations in the collected samples are
measured using a glucometer.

» Data Analysis: The blood glucose levels over time are plotted, and the area under the curve
(AUC) is calculated to assess the effect of the compound on glucose tolerance.

Clinical Development

BMS-820132 has undergone Phase 1 clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes.
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Clinical Trial Identifier Title Status

Placebo-Controlled, Ascending
Single-Dose Study to Evaluate
the Safety, Tolerability,
Pharmacokinetics, and
NCT01105429 ] Completed
Pharmacodynamics of BMS-
820132 in Subjects With Type
2 Diabetes on Background

Therapy of Metformin

Placebo-Controlled, Ascending
Multiple-Dose Study to
Evaluate the Safety,
Tolerability, Pharmacokinetics
NCT01290575 ) Completed[6]
and Pharmacodynamics of
BMS-820132 in Subjects With
Type 2 Diabetes Treated With

Metformin Monotherapy

As of the publication of this document, the detailed results of these clinical trials have not been
made publicly available in peer-reviewed journals or conference proceedings.[4][5]

Toxicology

Toxicology studies were conducted in rats and dogs. In healthy euglycemic Sprague-Dawley
rats and beagle dogs, administration of BMS-820132 for one month led to significant and
prolonged hypoglycemia, which was associated with adverse histopathological findings.
However, when administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF)
rats, BMS-820132 did not cause hypoglycemia or the associated adverse effects. This
suggests that the observed toxicity in healthy animals was a consequence of the exaggerated
pharmacological effect (i.e., potent glucose-lowering leading to hypoglycemia) rather than off-
target toxicity.

Conclusion
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BMS-820132 is a partial glucokinase activator that has demonstrated promising preclinical
activity in modulating glucose metabolism. Its development was aimed at harnessing the
therapeutic benefits of glucokinase activation while minimizing the risk of hypoglycemia. The
available preclinical data supports its mechanism of action and in vivo efficacy in animal
models. While Phase 1 clinical trials have been completed, the absence of publicly available
data precludes a comprehensive assessment of its clinical potential and safety profile in
humans. Further disclosure of the clinical trial results is necessary to fully understand the
therapeutic utility of BMS-820132.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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